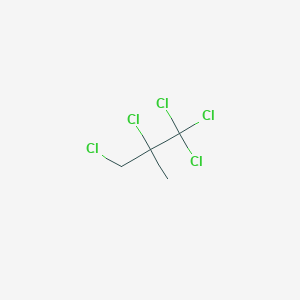
1,1,1,2,3-Pentachloro-2-methylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,3-Pentachloro-2-methylpropane is a chlorinated hydrocarbon with the molecular formula C4H5Cl5. This compound is characterized by the presence of five chlorine atoms and a methyl group attached to a propane backbone. It is known for its significant chemical reactivity and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1,2,3-Pentachloro-2-methylpropane can be synthesized through the chlorination of 2-methylpropane. The process involves the addition of chlorine to 2-methylpropane under controlled conditions. The reaction typically occurs in the presence of a catalyst, such as iron or aluminum chloride, and requires specific temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the continuous preparation method is often employed. This involves the reaction of chlorine with trichloropropene in a microchannel reactor. The reaction is carried out at temperatures ranging from 100 to 200°C, with a reaction time of 0.1 to 10 seconds. The product is then collected and purified through cooling and rectification under vacuum conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,2,3-Pentachloro-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products: The major products formed from these reactions include various chlorinated derivatives, alcohols, and acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1,1,2,3-Pentachloro-2-methylpropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other chlorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Mécanisme D'action
The mechanism by which 1,1,1,2,3-Pentachloro-2-methylpropane exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in various biochemical effects, including enzyme inhibition and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
- 1,1,1,3,3-Pentachloro-2-methylpropane
- 1,1,2,3,3-Pentachloropropane
Comparison: 1,1,1,2,3-Pentachloro-2-methylpropane is unique due to the specific arrangement of chlorine atoms and the presence of a methyl group. This structural difference imparts distinct chemical and physical properties compared to its isomers. For example, the position of chlorine atoms can influence the compound’s reactivity and its interactions with other molecules .
Propriétés
Numéro CAS |
4749-31-9 |
|---|---|
Formule moléculaire |
C4H5Cl5 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
1,1,1,2,3-pentachloro-2-methylpropane |
InChI |
InChI=1S/C4H5Cl5/c1-3(6,2-5)4(7,8)9/h2H2,1H3 |
Clé InChI |
OAKLYBYUOVAPHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCl)(C(Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


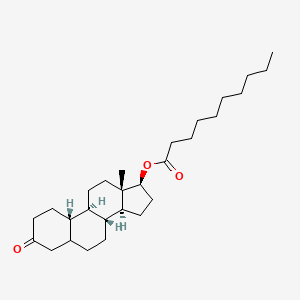
![2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B13824202.png)
![1-(2,6-dimethylphenyl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;hydrochloride](/img/structure/B13824207.png)
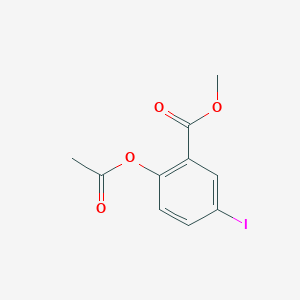
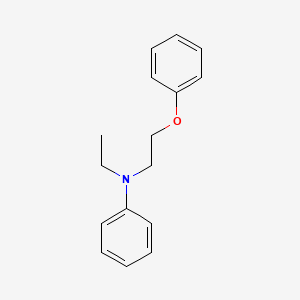
![2-[2,6-dichloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13824232.png)
![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B13824239.png)
![Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13824248.png)
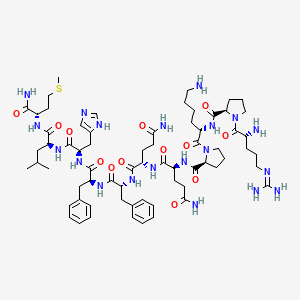
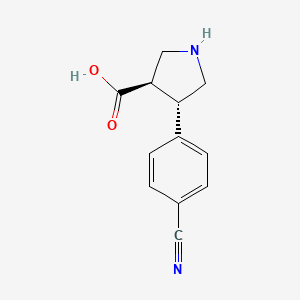
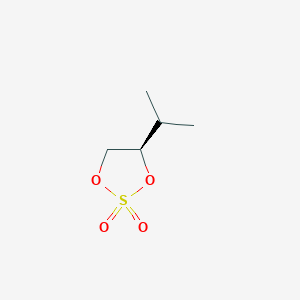
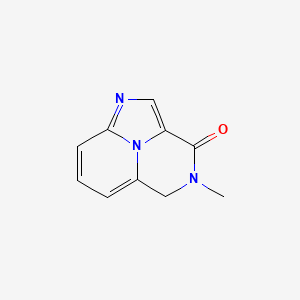

![4-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B13824285.png)
